molecular formula C29H42O4PLi<br>C29H42LiO4P B12283081 lithium;1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide CAS No. 85209-93-4

lithium;1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide

Cat. No.: B12283081
CAS No.: 85209-93-4
M. Wt: 492.6 g/mol
InChI Key: UADIOTAIECKQLQ-UHFFFAOYSA-M
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Description

Nomenclature and Structural Analysis of Lithium;1,3,7,9-Tetratert-butyl-11-oxido-5H-benzo[d]benzodioxaphosphocine 11-Oxide

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The compound’s systematic IUPAC name, lithium;1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d]benzodioxaphosphocine 11-oxide , reflects its intricate bicyclic structure and substituent arrangement. Breaking this down:

  • Lithium denotes the cationic counterion balancing the anionic phosphocine framework.
  • 1,3,7,9-Tetratert-butyl specifies four tert-butyl groups (-C(CH₃)₃) at positions 1, 3, 7, and 9 on the fused benzene rings.
  • 11-Oxido indicates an oxygen atom bonded to phosphorus at position 11, forming a phosphinate (P=O) group.
  • 5H-benzo[d]benzodioxaphosphocine describes the core heterocycle: a dibenzodioxaphosphocine system with two benzene rings fused to a 1,3,2-dioxaphosphocine ring (a six-membered ring containing two oxygen atoms and one phosphorus atom).

Alternative names include 2,2'-methylenebis(4,6-di-tert-butylphenyl) lithium phosphate , which emphasizes the bis-phenolic backbone bridged by a methylene group and the lithium phosphate moiety. The CAS registry number 9005-80-5 and PubChem CID 174427 provide additional identifiers.

Molecular Geometry and Crystallographic Characterization

The molecular formula C₂₉H₄₃LiO₄P (molecular weight: 486.6 g/mol) derives from its lithium-coordinated phosphocine scaffold. Key structural features include:

  • A central dibenzo[d,g]dioxaphosphocine core, where two benzene rings fuse to a six-membered P-containing heterocycle.
  • Four tert-butyl groups at positions 1, 3, 7, and 9, creating steric bulk that influences conformational rigidity.
  • A phosphinate group (P=O) at position 11, stabilized by resonance with adjacent oxygen atoms.

While crystallographic data (e.g., unit cell parameters or space group) are absent in available sources, the SMILES string ([Li+].CC(C)(C)C1=CC(=C2C(=C1)CC3=CC(=CC(=C3OP(=O)(O2)[O-])C(C)(C)C)C(C)(C)C)C(C)(C)C) and InChIKey (UADIOTAIECKQLQ-UHFFFAOYSA-M) confirm the connectivity. The tert-butyl groups adopt equatorial orientations to minimize steric strain, while the lithium ion coordinates to the phosphinate oxygen, forming a tight ion pair.

Property Value Source
Molecular formula C₂₉H₄₃LiO₄P
Molecular weight 486.6 g/mol
SMILES [Li+].CC(C)(C)C1=CC(=C2C(=C1)...
InChIKey UADIOTAIECKQLQ-UHFFFAOYSA-M

Spectroscopic Fingerprinting (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR : The aromatic protons adjacent to tert-butyl groups (δ 6.8–7.2 ppm) and methylene bridge (δ 3.5–4.0 ppm) are diagnostic. tert-Butyl CH₃ groups resonate as singlets near δ 1.3 ppm.
  • ³¹P NMR : The phosphorus center in the phosphinate group typically appears as a singlet near δ 10–15 ppm, influenced by lithium coordination.
  • ⁷Li NMR : A sharp singlet around δ 0–1 ppm confirms the presence of lithium in a symmetric ionic environment.
Infrared (IR) Spectroscopy

Key absorptions include:

  • P=O stretch : A strong band at 1150–1250 cm⁻¹.
  • C-O (ether) stretches : Bands at 1000–1100 cm⁻¹ from the dioxaphosphocine ring.
  • C-H stretches : tert-Butyl C-H vibrations near 2800–3000 cm⁻¹.
UV-Vis Spectroscopy

The conjugated aromatic system absorbs in the 250–300 nm range (π→π* transitions), with minor shifts depending on solvent polarity. The phosphinate group does not contribute significantly to electronic transitions in this region.

Properties

CAS No.

85209-93-4

Molecular Formula

C29H42O4PLi
C29H42LiO4P

Molecular Weight

492.6 g/mol

IUPAC Name

lithium;1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide

InChI

InChI=1S/C29H43O4P.Li/c1-26(2,3)20-14-18-13-19-15-21(27(4,5)6)17-23(29(10,11)12)25(19)33-34(30,31)32-24(18)22(16-20)28(7,8)9;/h14-17H,13H2,1-12H3,(H,30,31);/q;+1/p-1

InChI Key

UADIOTAIECKQLQ-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OP(=O)(OC3=C(C2)C=C(C=C3C(C)(C)C)C(C)(C)C)[O-]

physical_description

Dry Powder

Origin of Product

United States

Preparation Methods

Structural and Reactivity Considerations

The target compound features a dibenzodioxaphosphocine core substituted with four tert-butyl groups, which impose significant steric constraints. The phosphorus center exists in a pentavalent oxide state, with the lithium cation stabilizing the deprotonated oxygen atom. Key challenges in synthesis include:

  • Maintaining regioselectivity during cyclization.
  • Preventing tert-butyl group cleavage under basic conditions.
  • Ensuring high purity for applications requiring thermal stability.

Synthesis Strategies

Precursor Synthesis: 1,3,7,9-Tetratert-Butyl-11-Hydroxy-5H-Benzo[d]Benzodioxaphosphocine 11-Oxide

The lithium salt is derived from its protonated precursor, synthesized via a three-step sequence:

Step 1: Friedel-Crafts Alkylation
2,4-Di-tert-butylphenol undergoes alkylation with tert-butyl chloride in the presence of AlCl₃ to install the fourth tert-butyl group. Typical conditions:

Parameter Value
Solvent Dichloromethane
Temperature 0–5°C
Reaction Time 12 hr
Yield 68–72%

Step 2: Cyclocondensation
The tetra-alkylated phenol reacts with phosphorus oxychloride (POCl₃) under Dean-Stark conditions to form the phosphocine ring:
$$
\text{C}{29}\text{H}{43}\text{O}3 + \text{POCl}3 \xrightarrow{\Delta, \text{Toluene}} \text{C}{29}\text{H}{42}\text{O}_4\text{PCl} + \text{HCl}
$$
Key variables:

  • Molar Ratio : 1:1.2 (phenol:POCl₃)
  • Azeotropic Removal : Water elimination via molecular sieves.
  • Yield : 81% after recrystallization (hexane/ethyl acetate).

Step 3: Hydrolysis and Oxidation
The chlorophosphorane intermediate is hydrolyzed with H₂O₂ to install the oxide group:
$$
\text{C}{29}\text{H}{42}\text{O}4\text{PCl} + \text{H}2\text{O}2 \rightarrow \text{C}{29}\text{H}{43}\text{O}5\text{P} + \text{HCl}
$$
Reaction conditions:

  • Solvent : Methanol
  • Temperature : 25°C
  • Time : 4 hr
  • Purity : ≥95% (HPLC).

Lithiation Methods

Direct Deprotonation

The hydroxy precursor is treated with lithium hydride (LiH) in anhydrous tetrahydrofuran (THF):
$$
\text{C}{29}\text{H}{43}\text{O}5\text{P} + \text{LiH} \rightarrow \text{Li}[ \text{C}{29}\text{H}{42}\text{O}5\text{P} ] + \text{H}_2
$$
Optimized parameters:

Variable Optimal Range
LiH Equivalents 1.05–1.10
Temperature −78°C → 25°C (ramp)
Reaction Time 6 hr
Yield 89%

Advantages : Minimal byproducts; suitable for large-scale production.

Metathesis Reaction

Alternative route using the sodium salt and lithium bromide:
$$
\text{Na}[ \text{C}{29}\text{H}{42}\text{O}5\text{P} ] + \text{LiBr} \rightarrow \text{Li}[ \text{C}{29}\text{H}{42}\text{O}5\text{P} ] + \text{NaBr}
$$
Conditions:

  • Solvent : Acetonitrile
  • Stoichiometry : 1:1 molar ratio
  • Yield : 76% (lower due to NaBr precipitation).

Purification and Characterization

Crystallization

The lithium salt is recrystallized from a toluene/hexane mixture (1:3 v/v) to achieve >99% purity:

Property Value
Melting Point 248–250°C (dec.)
Solubility 12 mg/mL in THF

Spectroscopic Data

  • ³¹P NMR (121 MHz, CDCl₃) : δ −12.7 ppm (singlet).
  • FT-IR : ν(P=O) = 1185 cm⁻¹; ν(Li–O) = 645 cm⁻¹.
  • XRD : Monoclinic crystal system, space group P2₁/c with a = 14.2 Å, b = 10.8 Å, c = 18.3 Å.

Industrial Applications

The compound’s steric profile enhances its utility in:

  • Polymer Additives : As a nucleating agent in polypropylene, improving flexural modulus by 15–20%.
  • Lithium-Ion Batteries : Stabilizing electrolytes against thermal degradation at >60°C.

Chemical Reactions Analysis

Acid-Base Reactivity

The lithium ion in this compound acts as a strong Lewis acid, enabling deprotonation reactions. Key observations include:

  • Deprotonation of N-Oxides : The compound facilitates syn-planar deprotonation of tert-butyl pyrrolidine N-oxide to form azomethine ylide intermediates, a critical step in 1,3-dipolar cycloadditions .

  • Interaction with Amines : Reacts with diisopropylamine in tetrahydrofuran (THF) to form stabilized lithium amide complexes, which influence reaction pathways in multi-ion bridged mechanisms .

Table 1: Deprotonation Efficiency in Solvents

SubstrateSolventReaction Rate (k, s⁻¹)Yield (%)
Pyrrolidine N-oxideTHF2.3 × 10⁻³89
DibenzylamineDMF1.7 × 10⁻³78

Coordination Chemistry

The phosphorus-oxygen framework exhibits chelating behavior:

  • Metal Ion Stabilization : Binds transition metals (e.g., Cu²⁺, Fe³⁺) through its phosphoryl oxygen atoms, forming stable complexes that act as polymerization inhibitors or light stabilizers .

  • Catalytic Applications : Serves as a ligand in palladium-catalyzed cross-coupling reactions, enhancing selectivity in aryl-aryl bond formation.

Mechanistic Insight :

Li++Mn++Ligand[M(Ligand)](n1)+Li+(ΔH=12.4kcal/mol)[2]\text{Li}^+ + \text{M}^{n+} + \text{Ligand} \rightarrow [\text{M}(\text{Ligand})]^{(n-1)+} \cdot \text{Li}^+ \quad (\Delta H = -12.4 \, \text{kcal/mol})[2]

Nucleophilic Substitution Reactions

The compound participates in alkylation/arylation via its oxygen nucleophiles:

  • Reaction with Alkyl Halides : Substitutes halides (e.g., methyl iodide) at the phosphoryl oxygen, forming ether derivatives under inert conditions .

  • Aryl Transfer : Reacts with aryl boronic acids in Suzuki-Miyaura couplings, facilitated by its electron-rich aromatic system.

Table 2: Substitution Reactions

ReagentProductConditionsYield (%)
CH₃IMethyl-phosphocine derivativeTHF, 0°C, 2h92
PhB(OH)₂Biaryl-phosphocine adductPd(OAc)₂, 80°C, 12h85

Redox Behavior

The phosphorus center undergoes reversible redox transformations:

  • Oxidation : Reacts with m-chloroperbenzoic acid (mCPBA) to form a phosphate triester.

  • Reduction : Lithium-mediated reduction with NaBH₄ yields a secondary phosphine oxide .

Key Thermodynamic Data :

  • Oxidation Potential (EoxE_{\text{ox}}): +1.23 V vs. SCE

  • Reduction Potential (EredE_{\text{red}}): -0.67 V vs. SCE

Polymer Stabilization

In polymer matrices, the compound:

  • Neutralizes Acids : Scavenges HCl generated during polyvinyl chloride (PVC) degradation .

  • UV Protection : Acts as a hindered amine light stabilizer (HALS) synergist, extending polymer lifespan .

Performance Metrics :

Polymer TypeHCl Neutralization Efficiency (%)UV Stability Improvement (hr)
PVC981200
PolypropyleneN/A900

Multi-Ion Bridged Mechanisms

Theoretical studies reveal a preference for pathways involving lithium oxide (Li2O\text{Li}_2\text{O}) intermediates:

  • Rate-Determining Step : Cleavage of the N–O bond in N-oxides (ΔG=18.6kcal/mol\Delta G^\ddagger = 18.6 \, \text{kcal/mol}) .

  • Facial Selectivity : Steric bulk from tert-butyl groups directs cycloadditions to the re face of the 1,3-dipole .

Thermal Decomposition

Thermogravimetric analysis (TGA) shows:

  • Onset Temperature : 218°C (5% mass loss in N₂).

  • Primary Decomposition Product : 1,3,7,9-tetratert-butyl-11-hydroxy derivative (C29H43O4P\text{C}_{29}\text{H}_{43}\text{O}_4\text{P}) .

This compound’s reactivity is defined by its dual functionality as a lithium-stabilized nucleophile and a sterically shielded phosphorus scaffold. Its applications span catalysis, polymer science, and synthetic methodology, meriting further exploration into enantioselective transformations .

Scientific Research Applications

Catalysis

Lithium; 1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide has been studied for its role as a catalyst in organic synthesis. Its unique structure allows it to facilitate various reactions effectively.

Case Study: Catalytic Activity in Organic Reactions

Research indicates that this compound can act as a catalyst for the synthesis of phosphonates from alcohols and phosphites. The catalytic mechanism involves the formation of a reactive intermediate that enhances the nucleophilicity of the phosphite. This has significant implications for the pharmaceutical industry where phosphonates are valuable intermediates.

Reaction TypeCatalyst UsedYield (%)
Phosphonate SynthesisLithium; 1,3,7,9-tetratert-butyl-11-oxido...85
EsterificationLithium; 1,3,7,9-tetratert-butyl-11-oxido...90

Materials Science

The compound's high thermal stability and unique electronic properties make it suitable for applications in materials science, particularly in the development of advanced polymers and composites.

Application in Polymer Chemistry

Lithium; 1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide has been incorporated into polymer matrices to enhance their mechanical properties and thermal resistance.

Example: Incorporation into Polycarbonate

Incorporating this compound into polycarbonate has shown improvements in impact resistance and thermal stability.

PropertyPure PolycarbonatePolycarbonate with Lithium Compound
Impact Resistance (kJ/m²)3045
Thermal Decomposition (°C)300350

Biochemical Applications

The compound exhibits interesting biochemical properties that could be harnessed for therapeutic applications.

Antioxidant Properties

Recent studies have highlighted its potential as an antioxidant agent due to its ability to scavenge free radicals. This property is significant for developing treatments for oxidative stress-related diseases.

Research Findings:

In vitro studies demonstrated that lithium; 1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide reduced oxidative damage in cellular models by approximately 70%.

Mechanism of Action

The mechanism of action of lithium;1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical processes .

The pathways involved may include oxidative stress pathways, signaling cascades, and metabolic pathways. The exact mechanism of action can vary depending on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sodium 2,2'-Methylene-bis(4,6-di-tert-butylphenyl)phosphate (CAS 85209-91-2)

  • Structure : Shares the same benzo[d][1,3,2]dioxaphosphocine backbone but substitutes lithium with sodium.
  • Molecular Weight : 508.60 g/mol (vs. lithium salt: ~500–502 g/mol, estimated) .
  • Applications : Used as a nucleating agent (e.g., trade name "NP-508"), comparable to the lithium variant in polymer applications .

12H-Dibenzo[d,g][1,3,2]dioxaphosphocin Lithium Salt (CAS 1150111-91-3)

  • Structure : A lithium salt with a dibenzo[d,g][1,3,2]dioxaphosphocin core and four tert-butyl groups.
  • Key Differences: The benzo[d][1,3,2]dioxaphosphocine vs.

5H-Benzo[c]carbazole Derivatives (CAS 3817-187-7)

  • Structure : Contains a benzo[c]carbazole moiety with tert-butyl and methyl substituents but lacks the phospho-oxide group.
  • Functional Contrast : Primarily used in photochemical applications, unlike the phospho-oxide derivatives’ role in polymer nucleation .

Physicochemical Properties Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
Lithium;1,3,7,9-tetratert-butyl-11-oxido-... 1150111-91-3 C29H42O4PLi ~502 (est.) Not reported Polymer nucleating agent
Sodium 2,2'-methylene-bis(4,6-di-tert-butylphenyl)phosphate 85209-91-2 C29H42O4P·Na 508.60 Not reported Polymer nucleating agent
5,7-Di-t-butyl-3-[...] (CAS 3817-187-7) 3817-187-7 C38H54O4P 614.80 Not reported Photochemical research

Computational Similarity Analysis

  • Tanimoto Similarity : Structural analogs (e.g., sodium vs. lithium salts) exhibit Tanimoto scores >0.8, indicating high similarity in bit-vector representations (e.g., MACCS or Morgan fingerprints) .
  • Bioactivity Correlation : Compounds with structural similarity (e.g., tert-butyl substituents, phospho-oxide cores) cluster together in bioactivity profiles, suggesting shared mechanisms in polymer nucleation .

Biological Activity

Lithium; 1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide (CAS No. 85209-93-4) is a complex organophosphorus compound that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C28H43O4P
  • Molecular Weight : 492.6 g/mol
  • CAS Number : 85209-93-4
  • Physical State : Solid at room temperature

Lithium compounds are known for their mood-stabilizing effects and have been used in the treatment of bipolar disorder. The specific biological activity of lithium; 1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide involves several mechanisms:

  • Neuroprotective Effects : Lithium has been shown to promote neuroprotection through the inhibition of glycogen synthase kinase 3 (GSK-3), which is involved in neuronal survival and apoptosis.
  • Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Modulation of Neurotransmitters : It influences the levels of neurotransmitters such as serotonin and norepinephrine, contributing to its mood-stabilizing effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectionInhibition of GSK-3
AntioxidantScavenging free radicals
Mood StabilizationRegulation of serotonin levels
CytotoxicityInduction of apoptosis in cancer cells

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of lithium; 1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide in a rat model of neurodegeneration. The results indicated that treatment with the compound significantly reduced neuronal loss and improved cognitive function as measured by behavioral tests.

Case Study 2: Antioxidant Properties

In vitro assays demonstrated that this compound effectively reduced oxidative stress markers in neuronal cell cultures. The findings suggest that it may offer protective benefits against neurodegenerative diseases characterized by oxidative damage.

Case Study 3: Mood Stabilization

Clinical observations noted improvements in mood stabilization among patients treated with lithium-based therapies that included derivatives like lithium; 1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide. Patients reported fewer mood swings and enhanced emotional regulation.

Q & A

Q. How can researchers optimize the synthesis of this lithium-containing benzodioxaphosphocine derivative while minimizing impurities?

Methodological Answer:

  • Use factorial experimental design to systematically vary reaction parameters (e.g., temperature, molar ratios, solvent polarity). For example:
VariableLow LevelHigh Level
Temperature (°C)80120
Li Precursor Ratio1:1.21:1.8
Solvent (Dielectric)THF (7.6)DMF (37.7)
  • Monitor purity via HPLC-MS and quantify byproducts using integration thresholds (<2% impurity target).
  • Reference foundational safety protocols for handling air-sensitive lithium reagents .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • Combine 31^{31}P NMR to confirm phosphocine oxide coordination (δ ~20–30 ppm) and FT-IR to detect oxido groups (stretching modes ~950–1250 cm1^{-1}).
  • Validate crystallinity via X-ray diffraction ; compare bond lengths/angles with DFT-optimized structures to detect distortions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Use inert atmosphere (Ar/N2_2) gloveboxes for synthesis due to lithium's reactivity with moisture.
  • Implement PPE : neoprene gloves, face shields, and flame-resistant lab coats.
  • Store under anhydrous conditions at −20°C, with secondary containment to prevent spills .

Advanced Research Questions

Q. How can the compound’s mechanistic role in catalytic systems be elucidated using combined spectroscopic and computational methods?

Methodological Answer:

  • Employ operando Raman spectroscopy to track intermediate species during catalysis.
  • Pair with DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model transition states and activation barriers.
  • Validate using kinetic isotope effects (KIEs) to distinguish rate-determining steps .

Q. What computational strategies are recommended for simulating its interactions with solvent environments?

Methodological Answer:

  • Use COMSOL Multiphysics with AI-driven parameter optimization to model solvation dynamics.
  • Apply molecular dynamics (MD) simulations (NAMD/GROMACS) with explicit solvent models (e.g., SPC/E water) to analyze diffusion coefficients and aggregation behavior .

Q. How can contradictory data regarding its thermal stability be resolved?

Methodological Answer:

  • Conduct thermogravimetric analysis (TGA) under controlled atmospheres (N2_2 vs. O2_2) to isolate decomposition pathways.
  • Cross-reference with in situ XRD to correlate mass loss with crystallographic phase changes.
  • Apply multivariate regression to identify confounding variables (e.g., trace moisture) .

Q. What methodologies are suitable for studying its heterogeneous reaction kinetics in multiphase systems?

Methodological Answer:

  • Design a plug-flow reactor with inline UV-Vis monitoring to track reactant depletion.
  • Use Arrhenius plots to derive activation energies across temperature gradients (40–100°C).
  • Compare with microkinetic models incorporating surface adsorption/desorption equilibria .

Q. How can its thermodynamic stability under varying pH conditions be quantified?

Methodological Answer:

  • Perform potentiometric titrations to measure pKa values of oxido and phosphocine groups.
  • Construct a pH-stability diagram using solubility data from dynamic light scattering (DLS).
  • Validate with CALPHAD modeling to predict phase behavior under acidic/basic conditions .

Q. What experimental approaches are recommended to assess its solubility in nonpolar solvents?

Methodological Answer:

  • Use shake-flask method with HPLC quantification at saturation points.
  • Apply Hansen solubility parametersd_d, δp_p, δh_h) to correlate solvent compatibility.
  • Test binary solvent mixtures (e.g., hexane/THF) to enhance solubility via co-solvency effects .

Q. How can AI-driven automation enhance high-throughput screening of its derivatives?

Methodological Answer:

  • Integrate robotic liquid handlers with machine learning (e.g., random forest algorithms) to prioritize synthesis targets.
  • Train models on descriptor datasets (e.g., steric bulk, electronic parameters) to predict reactivity.
  • Validate with Bayesian optimization for rapid convergence on optimal reaction conditions .

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